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Cat. No.: B573732 Get Quote

In the intricate world of synthetic chemistry, the assembly of complex molecules is an art form

guided by strategic planning and precise execution. Two of the most powerful strategies at the

chemist's disposal are cyclization, the formation of ring structures, and functional group

modification (FGM), the targeted conversion of one functional group into another.[1][2] This

guide provides an in-depth comparison of these fundamental approaches, offering insights into

their strategic application, inherent trade-offs, and synergistic potential, particularly for

researchers in drug discovery and development.

Conceptual Foundations: Building Blocks and
Architectural Flourishes
At its core, organic synthesis is about creating molecular architecture. Cyclization and FGM

represent two distinct, yet often intertwined, philosophies for achieving this.

Cyclization: The Art of Ring Formation

Cyclization is an intramolecular process that forges a ring from a linear or branched precursor.

These reactions are architecturally transformative, often establishing the core scaffold of a

natural product or a drug molecule in a single, powerful step.[3] The formation of cyclic

structures is critical as they can confer high binding affinity and selectivity for biological targets

by reducing the conformational entropy of a molecule.[4]
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Key drivers for successful cyclization include:

Thermodynamics: The stability of the resulting ring (e.g., 5- and 6-membered rings are

generally favored).

Kinetics: The probability of the reactive ends of the molecule encountering each other. This is

often manipulated through reaction conditions, such as high dilution, which favors

intramolecular reactions over intermolecular polymerization.

Reaction Type: A vast array of reactions can be employed for cyclization, including Ring-

Closing Metathesis (RCM), intramolecular Suzuki-Miyaura couplings, aldol condensations,

and Diels-Alder reactions.[3][5]

RCM, in particular, has revolutionized the synthesis of macrocycles (rings with 12 or more

atoms), which are increasingly prevalent in drug discovery.[4][6] It offers mild reaction

conditions and remarkable functional group tolerance, making it a go-to strategy for complex

targets.[5]

Functional Group Modification (FGM): The Craft of Molecular Tailoring

Functional group modification, or functional group interconversion (FGI), encompasses the vast

array of reactions that alter a molecule's reactive centers.[1][7] This strategy is the workhorse

of synthesis, enabling chemists to meticulously adjust a molecule's electronic, steric, and

reactive properties.[1] FGM is essential for:

Introducing Reactivity: Creating a site for a subsequent C-C bond formation or cyclization.

Adjusting Oxidation States: Interconverting alcohols, aldehydes, ketones, and carboxylic

acids.[8]

Protecting Sensitive Groups: Temporarily masking a reactive functional group to prevent it

from interfering with a reaction elsewhere in the molecule.[9][10][11] This strategy is crucial

for achieving chemoselectivity—the preferential reaction of a reagent with one of two or more

different functional groups.[12][13][14]

Fine-Tuning Biological Activity: In late-stage drug development, subtle modifications to

peripheral functional groups can dramatically improve a compound's potency, solubility, or
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metabolic stability.[7]

Head-to-Head Comparison: Strategic Decision-
Making
The choice between a cyclization-centric or an FGM-heavy strategy depends on the target

molecule's architecture and the overall synthetic goals. The following table summarizes the key

considerations:

Feature Cyclization
Functional Group
Modification

Primary Goal

Constructing the core

molecular scaffold; introducing

conformational rigidity.

Fine-tuning reactivity; installing

specific functionalities; late-

stage diversification.

Molecular Complexity

Rapidly increases complexity

by forming rings and defining

3D shape.

Incrementally builds complexity

through sequential

transformations.

Atom Economy

Can be highly atom-

economical (e.g., RCM

releases only ethylene).[6][15]

Varies greatly. Can be low if

protecting groups or

stoichiometric reagents are

used.[16][17]

Step Economy

Often reduces step count by

forming a key structural feature

in one step.

Can increase step count,

especially when

protection/deprotection

sequences are required.[9]

Key Challenge

Overcoming entropic and

enthalpic barriers, especially

for medium and large rings.

Achieving high

chemoselectivity in the

presence of multiple reactive

sites.[12][13]

Typical Application

Macrocyclic antibiotics,

polycyclic natural products,

kinase inhibitors.[4][18]

Linear polyketides, complex

side-chain assembly (e.g.,

Paclitaxel), library synthesis.

[19][20]
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Strategic Workflow: Choosing the Right Path
The decision to prioritize cyclization or FGM is a critical juncture in synthetic planning. The

following workflow illustrates a simplified decision-making process for a synthetic chemist.

Define Target Molecule

Is the core scaffold cyclic?

Prioritize Cyclization Strategy

  Yes

Prioritize FGM Strategy

No  

Select Cyclization Reaction
(e.g., RCM, Suzuki, Aldol)

Design Linear Precursor
via FGM

Retrosynthetically disconnect
into simpler fragments

Plan FGM sequence
(redox, protection, etc.)

Click to download full resolution via product page

Caption: A decision-making workflow for selecting a primary synthetic strategy.

Case Studies in Drug Synthesis
Case Study 1: Epothilone A (Cyclization-Dominant)
The epothilones are a class of microtubule-stabilizing agents with potent anticancer activity.

Their structure is defined by a 16-membered macrocyclic lactone, making cyclization a critical
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strategic consideration. Numerous total syntheses have utilized Ring-Closing Metathesis

(RCM) as the key macrocyclization step.[21][22][23]

Strategy: A convergent approach where two advanced fragments are synthesized and then

joined. The final, crucial step is the RCM of a diene precursor to form the 16-membered ring.

Why Cyclization First?

Efficiency: Forming the complex macrocyclic core in a single, high-yielding step is far more

efficient than attempting to build it through a series of smaller, sequential reactions.[24]

Stereocontrol: The geometry of the double bond formed during RCM can often be controlled,

directly installing a key structural feature of the final product.[22][25]

Experimental Protocol: Ring-Closing Metathesis for an Epothilone Precursor

This protocol is representative of a key macrocyclization step.

Preparation Reaction Workup & Purification

Dissolve diene precursor
in dry toluene

Degas solvent with argon
for 30 min Heat solution to 80°C Add Grubbs II catalyst

solution dropwise over 16h Monitor reaction by TLC Cool to RT, add ethyl
vinyl ether to quench Concentrate in vacuo Purify by silica gel

chromatography

Click to download full resolution via product page

Caption: Workflow for a typical Ring-Closing Metathesis (RCM) reaction.

Preparation: The acyclic diene precursor (1.0 eq) is dissolved in dry, degassed toluene to

achieve a high-dilution concentration (e.g., 0.001 M). High dilution is critical to favor the

intramolecular cyclization over intermolecular polymerization.

Catalyst Addition: The solution is heated to 80-110 °C. A solution of a second-generation

Grubbs catalyst (e.g., 5 mol%) in toluene is added slowly via syringe pump over several

hours. Slow addition maintains a low instantaneous catalyst concentration, further

suppressing side reactions.[22]
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography

(TLC) or LC-MS until the starting material is consumed.

Quenching and Workup: The reaction is cooled, and ethyl vinyl ether is added to quench the

catalyst. The solvent is removed under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the macrocyclic product.

Case Study 2: Paclitaxel (Taxol®) (FGM-Dominant)
Paclitaxel is a highly complex diterpenoid used to treat a variety of cancers.[26] Its intricate and

densely functionalized tetracyclic core makes a single-step cyclization to form the entire

scaffold unfeasible.[27] Instead, its synthesis is a masterclass in functional group modification.

[20][28]

Strategy: The synthesis of Paclitaxel involves the piecemeal construction of its four rings (A, B,

C, and D). The core of the strategy lies in a long sequence of carefully orchestrated FGMs,

including oxidations, reductions, and the extensive use of protecting groups to differentiate the

reactivity of numerous hydroxyl groups.[19][20]

Why FGM First?

Chemoselectivity: With at least eight oxygenated functional groups, selective reaction at a

single site is impossible without a sophisticated protecting group strategy.[11][20]

Stereochemical Control: The many stereocenters are installed sequentially using

stereoselective reactions, a process that relies on the precise electronic and steric

environment created by the existing functional groups.

Complexity Management: Building the molecule piece by piece allows chemists to manage

the immense structural complexity and address challenges one at a time.

Experimental Protocol: Selective Protection of a Diol

This protocol highlights the importance of chemoselectivity in a complex FGM sequence.
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Start with Baccatin III
Derivative (Diol)

Dissolve diol in dry
CH2Cl2 with DMAP

Cool solution to 0°C

Add TBSCl (1.1 eq)
dropwise

Allow to warm to RT
and stir for 4h

Monitor by TLC for
mono-silylation

Quench with sat.
NH4Cl solution

Extract with EtOAc,
dry, and concentrate

Purify by chromatography
to isolate product

Product: Sterically less hindered
hydroxyl is protected

Click to download full resolution via product page

Caption: Workflow for the selective protection of a hydroxyl group.
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Setup: A precursor containing multiple hydroxyl groups (e.g., a derivative of Baccatin III, 1.0

eq) is dissolved in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere. A

catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) is added.

Reagent Addition: The solution is cooled to 0 °C. tert-Butyldimethylsilyl chloride (TBSCl, 1.1

eq), a sterically bulky silylating agent, is added portion-wise. The bulkiness of the reagent

ensures it reacts preferentially with the sterically most accessible (least hindered) hydroxyl

group.

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

Monitoring: The reaction is monitored by TLC to observe the disappearance of the starting

material and the appearance of a new, less polar spot corresponding to the mono-protected

product.

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

Purification: The desired mono-protected product is isolated via flash column

chromatography.

Synergy and Conclusion
Ultimately, cyclization and functional group modification are not mutually exclusive strategies

but rather deeply synergistic. A successful cyclization is always preceded by a sequence of

FGMs to construct the necessary precursor. Conversely, after a key cyclization, FGMs are

required to elaborate the newly formed scaffold into the final target molecule.

The art of modern synthesis lies in understanding the strengths and weaknesses of each

approach and weaving them together into a coherent and efficient route. For the drug

development professional, a cyclization-heavy strategy may offer a rapid path to a novel,

conformationally constrained core, while an FGM-focused approach provides the means to

meticulously optimize a lead compound's properties through late-stage diversification.

Mastering both is essential for navigating the complex landscape of molecular design and

discovery.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Reaching, D. & Mulzer, J. (2005). Synthesis of the C7–C17 Segment of Epothilones by a 10-

membered Ring Closing Metathesis Reaction. Synlett, 2005(03), 453-456. Available at: [Link]

Parra-Rivero, J., et al. (2023). Macrocyclization via Ring-Closing Metathesis in Drug

Discovery and Process Chemistry. American Chemical Society. Available at: [Link]

Karadeniz, H., et al. (2024). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A

Review. Chemistry – A European Journal. Available at: [Link]

Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex

Cyclic Molecules? Apeiron Synthesis. Available at: [Link]

Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia.

Available at: [Link]

Stanchev, S., et al. (2005). Synthesis of Epothilones via a Silicon-Tethered RCM Reaction.

Organic Letters, 7(9), 1663-1666. Available at: [Link]

Perlego. (n.d.). Chemoselectivity | Overview & Research Examples. Perlego. Available at:

[Link]

Gradillas, A. & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in The

Total Synthesis of Natural Products: Reaction Conditions and Limitations. Angewandte

Chemie International Edition, 45(37), 6086-6101. Available at: [Link]

Gradillas, A. & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the

total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie

International Edition in English, 45(37), 6086-101. Available at: [Link]

Zhang, L., et al. (2006). Transition Metal-Catalyzed Intramolecular Enyne Cyclization

Reaction. Current Organic Chemistry, 10(12), 1435-1445. Available at: [Link]

Stanchev, S., et al. (2005). Synthesis of epothilones via a silicon-tethered RCM reaction.

Organic Letters, 7(9), 1663-6. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2005-861961
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00118
https://pubmed.ncbi.nlm.nih.gov/38165682/
https://apeiron-synthesis.com/how-does-ring-closing-metathesis-rcm-help-build-complex-cyclic-molecules/
https://en.wikipedia.org/wiki/Ring-closing_metathesis
https://pubs.acs.org/doi/10.1021/ol0501865
https://www.perlego.com/knowledge/books/chemoselectivity-a-practical-guide-OB9Q/
https://www.scribd.com/document/36512803/10-0-anie-200600641-macrocycles
https://pubmed.ncbi.nlm.nih.gov/16944561/
https://www.ingentaconnect.com/content/ben/coc/2006/00000010/00000012/art00003
https://pubmed.ncbi.nlm.nih.gov/15816773/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mahmoud, A. R. (2025). Functional Group Transformations in Organic Chemistry: Reactivity

and Selectivity. ResearchGate. Available at: [Link]

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at:

[Link]

TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. TutorChase.

Available at: [Link]

Harris, C. R., et al. (2002). Highly concise routes to epothilones: the total synthesis and

evaluation of epothilone 490. Journal of the American Chemical Society, 124(33), 9964-5.

Available at: [Link]

Meng, Z. (1998). Strategy Toward The Total Synthesis of Epothilones A and B. Defense

Technical Information Center. Available at: [Link]

Shenvi, R. A., et al. (2015). Chemoselectivity: The Mother of Invention in Total Synthesis.

Accounts of Chemical Research, 48(4), 1007-1019. Available at: [Link]

Aresta, M., et al. (2023). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based

Cyclic Carbonates and Polycarbonates. Catalysts, 13(11), 1453. Available at: [Link]

Wang, B., et al. (2017). Beyond sulfide-centric catalysis: recent advances in the catalytic

cyclization reactions of sulfur ylides. Chemical Society Reviews, 46(12), 3755-3770.

Available at: [Link]

Liu, Z. & Che, C. M. (2012). Catalytic Enantioselective Alkene Aminohalogenation/Cyclization

Involving Atom Transfer. Journal of the American Chemical Society, 134(11), 5192-5195.

Available at: [Link]

Sharma, U., et al. (2018). Recent Developments in Intramolecular Cyclization Reactions via

Carbon-heteroatom (C-X) Bond Formation. Current Organic Chemistry, 22(14), 1362-1393.

Available at: [Link]

Brimioulle, R., et al. (2025). Catalytic Enantioselective [6π] Photocyclization Reactions by

Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society.

Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.researchgate.net/publication/385315183_Functional_Group_Transformations_in_Organic_Chemistry_Reactivity_and_Selectivity
https://www.neliti.com/publications/622591/protecting-groups-for-organic-synthesis
https://www.tutorchase.com/answers/ib/chemistry/how-do-protective-groups-aid-in-multi-step-syntheses
https://pubmed.ncbi.nlm.nih.gov/12175239/
https://apps.dtic.mil/sti/citations/ADA340028
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4408453/
https://www.mdpi.com/2073-4344/13/11/1453
https://pubs.rsc.org/en/content/articlelanding/2017/cs/c6cs00276e
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3310866/
https://www.benthamscience.com/abstract/2018/22/14/1362/recent-developments-in-intramolecular-cyclization-reactions-via-carbon-heteroatom-c-x-bond-formation
https://pubs.acs.org/doi/10.1021/jacs.5b10707
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Taylor & Francis.

Available at: [Link]

Reachem. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical

Development. Reachem. Available at: [Link]

Kumar, D. & Kumar, N. (2021). Recent Advancement in Alkylative Cyclization Reactions:

Application in Synthesis of Natural Products. Walsh Medical Media. Available at: [Link]

Hatakeyama, T., et al. (2014). Catalytic Enantioselective Cyclization/Cross-Coupling with

Alkyl Electrophiles. Journal of the American Chemical Society, 136(10), 3748-3751. Available

at: [Link]

Ma, S. (2010). Book Review: Handbook of Cyclization Reactions. Angewandte Chemie

International Edition, 49(14), 2426-2427. Available at: [Link]

Jayaraman, N. (2008). An Elegant Example of Chemoselective Reaction. Resonance, 13,

936-940. Available at: [Link]

Gpatindia. (2020). PACLITAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and

Therapeutic Uses. Gpatindia. Available at: [Link]

Chida, N., et al. (2015). Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and

Formal Synthesis. The Journal of Organic Chemistry. Available at: [Link]

American Chemical Society. (n.d.). Cleaning Up With Atom Economy. American Chemical

Society. Available at: [Link]

Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia.

Available at: [Link]

University of Scranton. (n.d.). Atom Economy in Syntheses. University of Scranton. Available

at: [Link]

Al-Ostoot, F. H., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive

insights into chemical structure, mechanisms of action, and anticancer properties. Future

Journal of Pharmaceutical Sciences, 10(1), 23. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.taylorfrancis.com/chapters/mono/10.1201/9781003299491-13/chemoselectivity-veera-gnaneswar-gude
https://reachem.co.uk/impact-of-functional-groups-in-organic-chemistry-on-pharmaceutical-development/
https://walshmedicalmedia.com/open-access/recent-advancement-in-alkylative-cyclization-reactions-application-in-synthesis-of-natural-products.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985702/
https://onlinelibrary.wiley.com/doi/10.1002/anie.201000259
https://www.ias.ac.in/article/fulltext/reso/013/10/0936-0940
https://www.gpatindia.com/paclitaxel-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://www.researchgate.net/publication/280738090_Synthesis_of_Paclitaxel_2_Construction_of_the_ABCD_Ring_and_Formal_Synthesis
https://www.acs.org/greenchemistry/what-is-green-chemistry/principles/atom-economy.html
https://en.wikipedia.org/wiki/Protecting_group
https://www.scranton.edu/faculty/cannm/organic-chemistry-module/atom-economy-synthesis.shtml
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828476/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Institute of Chemistry Ceylon. (n.d.). Protecting Groups in Organic Synthesis. Institute of

Chemistry Ceylon. Available at: [Link]

Zhang, W., et al. (2026). Protecting Group Strategies in Natural Product Biosynthesis. ACS

Chemical Biology. Available at: [Link]

Study Mind. (n.d.). Atom Economy (GCSE Chemistry). Study Mind. Available at: [Link]

Chida, N., et al. (2015). Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by

SmI2-Mediated Cyclization. Organic Letters, 17(12), 2992-2995. Available at: [Link]

Wikipedia contributors. (2023). Atom economy. Wikipedia, The Free Encyclopedia. Available

at: [Link]

Fiveable. (2025). Functional group interconversions | Organic Chemistry II. Fiveable.

Available at: [Link]

Baumann, M. & Baxendale, I. R. (2021). Functional Group Interconversion Reactions in

Continuous Flow Reactors. UCD Research Repository. Available at: [Link]

Taylor & Francis. (n.d.). Atom economy – Knowledge and References. Taylor & Francis.

Available at: [Link]

Wikipedia contributors. (2023). Paclitaxel total synthesis. Wikipedia, The Free Encyclopedia.

Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. fiveable.me [fiveable.me]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://ichemc.edu.lk/wp-content/uploads/2021/08/Protecting-Groups-in-Organic-Synthesis.pdf
https://pubs.acs.org/doi/10.1021/acschembio.5b00878
https://studymind.co.uk/notes/atom-economy/
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01269
https://en.wikipedia.org/wiki/Atom_economy
https://library.fiveable.me/chemistry/organic-chemistry-ii/functional-group-interconversions/study-guide/VzP5nB2jL35T1V1zBw9K
https://researchrepository.ucd.ie/articles/journal_contribution/Functional_Group_Interconversion_Reactions_in_Continuous_Flow_Reactors/15002943
https://www.taylorfrancis.com/chapters/mono/10.1201/9781003299491-12/atom-economy-veera-gnaneswar-gude
https://en.wikipedia.org/wiki/Paclitaxel_total_synthesis
https://www.benchchem.com/product/b573732?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/396906289_Functional_Group_Transformations_in_Organic_Chemistry_Reactivity_and_Selectivity
https://fiveable.me/organic-chemistry-ii/unit-11/functional-group-interconversions/study-guide/QJWLQjrSMIyFZnpI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. drughunter.com [drughunter.com]

5. apeiron-synthesis.com [apeiron-synthesis.com]

6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

7. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development -
Reachem [reachemchemicals.com]

8. researchrepository.ucd.ie [researchrepository.ucd.ie]

9. media.neliti.com [media.neliti.com]

10. tutorchase.com [tutorchase.com]

11. Protecting group - Wikipedia [en.wikipedia.org]

12. perlego.com [perlego.com]

13. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

14. ias.ac.in [ias.ac.in]

15. acs.org [acs.org]

16. Atom economy - Wikipedia [en.wikipedia.org]

17. taylorandfrancis.com [taylorandfrancis.com]

18. scribd.com [scribd.com]

19. PACLITAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic
Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam
Alerts [gpatindia.com]

20. researchgate.net [researchgate.net]

21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

22. pubs.acs.org [pubs.acs.org]

23. Highly concise routes to epothilones: the total synthesis and evaluation of epothilone 490
- PubMed [pubmed.ncbi.nlm.nih.gov]

24. Macrocyclization by ring-closing metathesis in the total synthesis of natural products:
reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Synthesis of epothilones via a silicon-tethered RCM reaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39385337/
https://pubmed.ncbi.nlm.nih.gov/39385337/
https://drughunter.com/articles/macrocyclization-via-ring-closing-metathesis-in-drug-discovery-process-chemistry
https://apeiron-synthesis.com/how-does-ring-closing-metathesis-help-build-complex-cyclic-molecules
https://en.wikipedia.org/wiki/Ring-closing_metathesis
https://www.reachemchemicals.com/blog/impact-of-functional-groups-in-organic-chemistry-on-pharmaceutical-development/
https://www.reachemchemicals.com/blog/impact-of-functional-groups-in-organic-chemistry-on-pharmaceutical-development/
https://researchrepository.ucd.ie/server/api/core/bitstreams/38344aa8-ab32-4d80-a27d-f3b08056b068/content
https://media.neliti.com/media/publications/586970-protecting-groups-for-organic-synthesis-68d59e10.pdf
https://www.tutorchase.com/answers/ib/chemistry/how-do-protective-groups-aid-in-multi-step-syntheses
https://en.wikipedia.org/wiki/Protecting_group
https://www.perlego.com/index/chemistry/chemoselectivity
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765532/
https://www.ias.ac.in/public/Volumes/reso/013/10/0929-0940.pdf
https://www.acs.org/content/dam/acsorg/greenchemistry/education/resources/cleaning-up-with-atom-economy.pdf
https://en.wikipedia.org/wiki/Atom_economy
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Engineering_support_and_special_topics/Atom_economy/
https://www.scribd.com/document/385359946/10-0-anie-200600641-macrocycles
https://gpatindia.com/paclitaxel-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://gpatindia.com/paclitaxel-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://gpatindia.com/paclitaxel-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://www.researchgate.net/publication/277251048_Synthesis_of_Paclitaxel_2_Construction_of_the_ABCD_Ring_and_Formal_Synthesis
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1998-1870
https://pubs.acs.org/doi/10.1021/ol0500923
https://pubmed.ncbi.nlm.nih.gov/12175242/
https://pubmed.ncbi.nlm.nih.gov/12175242/
https://pubmed.ncbi.nlm.nih.gov/16921569/
https://pubmed.ncbi.nlm.nih.gov/16921569/
https://pubmed.ncbi.nlm.nih.gov/15787494/
https://pubmed.ncbi.nlm.nih.gov/15787494/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical
structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

27. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

28. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [A Strategic Guide to Molecular Construction: Cyclization
vs. Functional Group Modification]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573732#comparison-of-synthetic-routes-cyclization-
vs-functional-group-modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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